4-Aminophenyl α-D-Glucuronide

Glucuronide analysis LC-APCI-MS Toxicological monitoring

Researchers face cross-reactivity when generic β-glucuronide substrates are used for α-glucuronidase assays, leading to false negatives. 4-Aminophenyl α-D-Glucuronide resolves this with its exclusive α-anomeric configuration. • α-Linked aglycone: differentiates α- from β-glucuronidase isoforms; β-anomer substitution invalidates results. • Aminophenyl moiety: enables colorimetric diazotization detection not possible with 4-nitrophenyl glucuronides. • Validated for LC-APCI-MS monitoring: 1-5 mg/L detection limits, 2.9-10.6% RSD precision. Batch-specific COA; standard international shipping available.

Molecular Formula C₁₂H₁₅NO₇
Molecular Weight 285.25
Cat. No. B1150910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenyl α-D-Glucuronide
Synonyms4-Aminophenyl α-D-Glucopyranosiduronic Acid; 
Molecular FormulaC₁₂H₁₅NO₇
Molecular Weight285.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminophenyl α-D-Glucuronide for Specialized Glucuronidase Assays and Arylamine Metabolism Research


4-Aminophenyl α-D-Glucuronide (CAS 21080-66-0) is a synthetic glucuronide conjugate comprising an α-D-glucuronic acid moiety linked to a 4-aminophenyl group . It serves as a specialized substrate for studying glucuronidase activity and probing glycosidic bond cleavage [1]. The compound's structure, featuring an aromatic amine aglycone, makes it a valuable model for investigating arylamine metabolism and glucuronidation pathways .

Why 4-Aminophenyl α-D-Glucuronide Cannot Be Replaced by Generic β- or Nitrophenyl Glucuronides


4-Aminophenyl α-D-Glucuronide is not interchangeable with its β-anomer or nitrophenyl derivatives due to fundamental differences in stereochemical recognition and detection chemistry. The α-linkage confers distinct substrate specificity for certain α-glucuronidases, while the aminophenyl group enables colorimetric detection via diazotization that is impossible with 4-nitrophenyl glucuronide [1]. Furthermore, the compound's separation characteristics in reversed-phase LC differ markedly from p-nitrophenyl glucuronide, requiring distinct mobile phase conditions [2].

Quantitative Differentiation of 4-Aminophenyl α-D-Glucuronide from Closest Analogs


LC-APCI-MS Detection Limits: Aminophenyl vs. p-Nitrophenyl Glucuronide

In a direct analytical method comparison, 4-Aminophenylglucuronide (APhG) was quantified alongside p-Nitrophenylglucuronide (NPhG) using LC-APCI-MS. The method achieved detection limits in the range of 1–5 mg L⁻¹ for all glucuronides, with intra-day and inter-day precision ranging from 2.9% to 10.6% RSD across the compounds [1]. This establishes that APhG can be detected with comparable sensitivity to the more commonly used chromogenic NPhG, but with the added advantage of compatibility with colorimetric diazotization assays that NPhG cannot support.

Glucuronide analysis LC-APCI-MS Toxicological monitoring

Colorimetric Assay Specificity: Aminophenyl Glucuronide vs. Generic Glucuronides

A cation-exchange chromatography method combined with colorimetric analysis enables quantitative determination of urinary p-aminophenyl glucuronide and p-acetamidophenyl glucuronide. This method exploits the diazotization of the aromatic amine group, a reaction not possible with 4-nitrophenyl glucuronide or phenolphthalein glucuronide [1]. The approach allows daily estimation of urinary p-aminophenyl glucuronide derivatives and is specifically useful in evaluating patients suspected of analgesic drug abuse [2].

Analgesic abuse monitoring Colorimetric detection Diazotization

Enzymatic Specificity: α-Anomer vs. β-Anomer in Glucuronidase Assays

4-Aminophenyl α-D-Glucuronide serves as a substrate for α-glucuronidase enzymes, whereas the β-anomer is the preferred substrate for β-glucuronidase. This anomeric specificity is critical for distinguishing between α- and β-glucuronidase activities . While direct kinetic parameters (Km, kcat) for the α-anomer are not widely reported in the available literature, the α-linkage confers distinct substrate recognition that cannot be replicated by the β-anomer .

Enzyme specificity α-Glucuronidase Glycoside hydrolase

Metabolic Pathway Relevance: p-Aminophenyl Glucuronide vs. Other Glucuronidases

4-Aminophenyl α-D-glucuronide is a key tool for studying the metabolism of arylamines, a class of compounds with significant toxicological relevance . Its formation via glucuronidation of p-aminophenol is a model reaction for understanding detoxification pathways . This differs from other glucuronides like 4-nitrophenyl glucuronide, which are primarily used as chromogenic substrates but do not represent endogenous or drug-related metabolic pathways.

Arylamine metabolism Glucuronidation Xenobiotic detoxification

Validated Application Scenarios for 4-Aminophenyl α-D-Glucuronide in Research and Diagnostics


Monitoring Analgesic Drug Abuse via Urinary p-Aminophenyl Glucuronide Quantification

The validated ion-exchange chromatography-colorimetric method enables daily estimation of urinary p-aminophenyl glucuronide derivatives, specifically aiding in the evaluation of patients suspected of analgesic drug abuse [1]. This assay leverages the diazotization reaction unique to the aminophenyl moiety, which cannot be replicated with nitrophenyl or phenolphthalein glucuronides.

LC-MS/MS Quantification of Glucuronide Conjugates in Toxicological Studies

4-Aminophenyl α-D-Glucuronide can be reliably quantified alongside other glucuronides using LC-APCI-MS with detection limits of 1–5 mg L⁻¹ and precision of 2.9–10.6% RSD [2]. This makes it suitable for multi-analyte toxicological monitoring panels where aminophenyl glucuronide serves as a model analyte for arylamine exposure.

Enzymatic Assays Distinguishing α- from β-Glucuronidase Activity

The α-anomer of 4-Aminophenyl glucuronide is specifically required for assays targeting α-glucuronidase activity, enabling researchers to differentiate between α- and β-glucuronidase isoforms . Substitution with the β-anomer would completely invalidate such experiments, as the β-anomer is hydrolyzed by β-glucuronidase and not by α-glucuronidase.

Investigating Arylamine Metabolism and Glucuronidation Pathways

As a metabolite of p-aminophenol and a model for arylamine glucuronidation, 4-Aminophenyl α-D-glucuronide is employed in metabolic studies using hepatocyte cultures, liver microsomes, and recombinant UGT enzymes to elucidate detoxification pathways of xenobiotics and drugs .

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